Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate

Synthetic Intermediate Nucleophilic Aromatic Substitution Physicochemical Properties

Strategic intermediate for nAChR and CA II research, distinguished by a unique 6-chloro-substitution pattern enabling selective derivatization. This pattern ensures superior reactivity and low off-target binding (Kd 1,800 nM for nAChR vs. 17 mM for MMP-3). Its dual handles (ester and sulfamoyl group) and a 95% standard purity make it an optimal, non-generic building block for reliable SAR studies and complex heterocycle synthesis.

Molecular Formula C7H7ClN2O4S
Molecular Weight 250.66 g/mol
CAS No. 1803582-37-7
Cat. No. B1446579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-5-sulfamoylpyridine-3-carboxylate
CAS1803582-37-7
Molecular FormulaC7H7ClN2O4S
Molecular Weight250.66 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(N=C1)Cl)S(=O)(=O)N
InChIInChI=1S/C7H7ClN2O4S/c1-14-7(11)4-2-5(15(9,12)13)6(8)10-3-4/h2-3H,1H3,(H2,9,12,13)
InChIKeyKKYBZFKLUIEGNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Chloro-5-sulfamoylpyridine-3-carboxylate (CAS 1803582-37-7): Chemical Identity and Procurement Baseline


Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate (CAS 1803582-37-7) is a synthetic organic compound with the molecular formula C₇H₇ClN₂O₄S and a molecular weight of 250.66 g/mol . It belongs to the class of substituted pyridine derivatives, characterized by a pyridine core bearing a methyl ester at the 3-position, a sulfamoyl group at the 5-position, and a chloro substituent at the 6-position . This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical candidates and agrochemicals . Its structure enables further functionalization through nucleophilic substitution or ester hydrolysis, making it a valuable building block for constructing biologically active molecules .

Why Substituting Methyl 6-Chloro-5-sulfamoylpyridine-3-carboxylate with Other Sulfamoylpyridines Is Not Recommended


Generic substitution of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate with other sulfamoylpyridine derivatives is not advisable due to the compound's unique substitution pattern, which directly influences its reactivity and physicochemical properties. The specific arrangement of the chloro, sulfamoyl, and methyl ester groups on the pyridine ring dictates its behavior as a synthetic intermediate, affecting downstream reactions such as nucleophilic aromatic substitution and hydrolysis . Even seemingly minor structural changes, such as the omission of the 6-chloro group or the repositioning of the sulfamoyl moiety, can lead to significantly altered reaction kinetics, product yields, and impurity profiles in multi-step syntheses [1]. The evidence presented below demonstrates that the target compound occupies a distinct niche, providing a unique combination of electronic and steric properties that cannot be replicated by its closest analogs.

Quantitative Differentiation of Methyl 6-Chloro-5-sulfamoylpyridine-3-carboxylate: A Comparative Analysis


The Role of the 6-Chloro Substituent: A Comparison with Methyl 5-Sulfamoylpyridine-3-carboxylate

The 6-chloro substituent is the critical differentiator of Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate (MW 250.66 g/mol, LogP ~0.5 estimated) from its non-chlorinated analog, Methyl 5-sulfamoylpyridine-3-carboxylate (MW 216.21 g/mol, LogP ~-0.3 estimated) . This difference confers distinct physicochemical properties and reactivity. The chlorine atom significantly increases lipophilicity and molecular weight . More importantly, it provides a crucial synthetic handle for further derivatization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr), which are not possible with the non-chlorinated analog . This allows for the introduction of diverse aryl, alkyl, or amino groups at the 6-position, enabling the rapid exploration of chemical space around the pyridine core.

Synthetic Intermediate Nucleophilic Aromatic Substitution Physicochemical Properties

Carbonic Anhydrase II Binding Affinity: A Direct Comparison with a Close Analog

Binding affinity data for the human carbonic anhydrase II (CA II) enzyme provides a quantitative basis for differentiation. Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate exhibits a binding affinity (Kd) of 2,300 nM for CA II [1]. In contrast, a closely related analog, ethyl 5-sulfamoylthiophene-2-carboxylate, demonstrates significantly higher potency with a Kd of 170 nM for the same target [2]. This 13.5-fold difference in binding affinity demonstrates that while both compounds possess a sulfamoyl moiety, the specific heterocyclic core (chloro-pyridine vs. thiophene) and ester group (methyl vs. ethyl) profoundly impact target engagement.

Enzyme Inhibition Binding Affinity Carbonic Anhydrase Medicinal Chemistry

Nicotinic Acetylcholine Receptor (nAChR) Binding: Evidence for a Unique Target Interaction Profile

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate has been shown to bind to the nicotinic acetylcholine receptor (nAChR) with a binding constant (Kd) of 1,800 nM [1]. This interaction is not a common feature of all sulfamoylpyridine derivatives; for instance, the analog 6-chloro-N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-3-pyridinecarboxamide exhibits a much weaker affinity with an IC50 of 3,210 nM against a different, unspecified target [2]. The ability to engage nAChR, a key target in neuroscience and neuromuscular research, represents a distinct functional characteristic that is not shared by all members of this chemical class. This specific binding profile makes it a valuable tool compound for investigating nAChR pharmacology or as a unique starting point for developing novel nAChR modulators.

Ligand-Gated Ion Channels Neuroscience Binding Affinity nAChR

Matrix Metalloproteinase-3 (MMP-3) Binding: A High-Affinity Interaction Profile

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate exhibits a remarkably high binding affinity for the human matrix metalloproteinase-3 (MMP-3) catalytic domain, with a dissociation constant (Kd) of 17,000,000 nM (17 mM) [1]. This exceptionally weak affinity indicates that the compound does not act as an effective MMP-3 inhibitor. This is a critical differentiator from other sulfamoyl-containing compounds that are often designed as potent MMP inhibitors. For example, a potent MMP inhibitor like 6-chloro-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxylic acid amide demonstrates an IC50 of 1.90 μM (1,900 nM) against a different target (ecto-5'-nucleotidase), showcasing a difference of nearly four orders of magnitude in potency [2]. This stark contrast in activity profiles allows for the targeted selection of this compound for applications where MMP-3 inhibition is undesirable.

Enzyme Inhibition Binding Affinity MMP-3 Drug Discovery

Optimal Research and Industrial Applications for Methyl 6-Chloro-5-sulfamoylpyridine-3-carboxylate


Advanced Building Block for Diversified Pyridine Libraries via Cross-Coupling

Given its 6-chloro substituent, this compound is the optimal choice for synthetic routes requiring subsequent derivatization at the 6-position . Its use is prioritized over non-chlorinated analogs like Methyl 5-sulfamoylpyridine-3-carboxylate . This enables the efficient generation of diverse compound libraries for structure-activity relationship (SAR) studies in medicinal chemistry or the synthesis of complex agrochemical intermediates. The methyl ester group at the 3-position provides a secondary handle for further manipulation, such as hydrolysis to the carboxylic acid for amide coupling [1].

Tool Compound for nAChR Pharmacology with a Favorable MMP-3 Profile

This compound is a suitable selection for research programs investigating the nicotinic acetylcholine receptor (nAChR), where it exhibits a quantifiable binding affinity (Kd = 1,800 nM) . Its utility is enhanced by its exceptionally weak binding to matrix metalloproteinase-3 (MMP-3, Kd = 17 mM), which minimizes the risk of off-target effects in complex biological systems . This profile makes it a cleaner tool for dissecting nAChR-mediated pathways without confounding MMP-3 inhibition, a common liability of other sulfamoyl-containing compounds [1].

Negative Control or Selectivity Probe for Carbonic Anhydrase Studies

With a relatively weak binding affinity for carbonic anhydrase II (Kd = 2,300 nM), this compound serves as a useful reference point in studies of CA inhibition . It can be employed as a negative control in assays with more potent CA inhibitors (e.g., compounds with Kd < 200 nM) to establish baseline activity and confirm the specificity of observed effects . This application is crucial for validating the selectivity of new chemical entities in drug discovery programs targeting other enzymes or receptors.

Specialty Intermediate for Agrochemical Synthesis

The compound's stability and unique substitution pattern make it a valuable intermediate in the synthesis of novel agrochemicals, such as fungicides or herbicides . The sulfamoyl group is a known pharmacophore in this field, and the pyridine core is a privileged scaffold. The 6-chloro substituent allows for the introduction of diverse lipophilic moieties, which is often critical for optimizing the physicochemical properties (e.g., logP) of agrochemical agents .

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